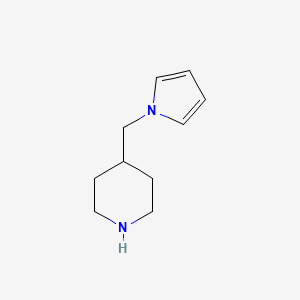

4-(1H-吡咯-1-基甲基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(1H-Pyrrol-1-ylmethyl)piperidine” is a chemical compound with the CAS Number: 169751-01-3 . It has a molecular weight of 150.22 and is typically in powder form .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of “4-(1H-Pyrrol-1-ylmethyl)piperidine” is C9H18N2 . It has an average mass of 154.253 Da and a Monoisotopic mass of 154.147003 Da .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

“4-(1H-Pyrrol-1-ylmethyl)piperidine” is typically in powder form . It has a molecular weight of 150.22 .科学研究应用

Pharmacology: Anticancer Agents

4-((1H-Pyrrol-1-yl)methyl)piperidine: derivatives have been explored for their potential as anticancer agents . The compound’s ability to interact with various biological targets makes it a valuable scaffold in drug design. Its derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.

Drug Design: Selective Androgen Receptor Modulators (SARMs)

In the field of drug design, this compound has been used to create selective androgen receptor modulators (SARMs) . These SARMs are designed to selectively target and modulate androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids.

Organic Synthesis: Multicomponent Reactions

4-((1H-Pyrrol-1-yl)methyl)piperidine: plays a role in organic synthesis, particularly in multicomponent reactions . These reactions are valuable for constructing complex molecules from simpler ones in a single operational step, which is advantageous for synthesizing a wide range of pharmacologically active compounds.

Biochemistry: Enzyme Inhibition

In biochemistry, derivatives of 4-((1H-Pyrrol-1-yl)methyl)piperidine have been studied for their enzyme inhibitory properties . By inhibiting specific enzymes, these compounds can regulate biological pathways, which is crucial for developing treatments for various diseases.

Chemical Engineering: Process Optimization

The compound is also significant in chemical engineering, where it is used in process optimization . Its stability and reactivity are key factors in designing efficient and cost-effective industrial processes for the large-scale production of pharmaceuticals.

Medicinal Chemistry: Neurological Disorders

Lastly, in medicinal chemistry, 4-((1H-Pyrrol-1-yl)methyl)piperidine derivatives are being researched for the treatment of neurological disorders . They have the potential to cross the blood-brain barrier and interact with central nervous system receptors, which could lead to new therapies for conditions like Alzheimer’s disease and depression.

作用机制

Target of Action

Compounds with a similar pyrrole scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the pyrrole ring system in the compound plays a significant role in its biological activity . .

Biochemical Pathways

Compounds with a similar pyrrole scaffold have been found to impact a wide range of biological activities, suggesting that multiple pathways could be affected .

Result of Action

Compounds with a similar pyrrole scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

安全和危害

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

属性

IUPAC Name |

4-(pyrrol-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-2,7-8,10-11H,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKCBSOKQNGPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-Pyrrol-1-yl)methyl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine](/img/structure/B1291025.png)

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]aniline](/img/structure/B1291026.png)

![3-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B1291027.png)

![4-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1291031.png)

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B1291039.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)

![3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291049.png)